4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Overview
Description
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene is an organic compound with the molecular formula C11H15BrO3. It is characterized by the presence of a bromine atom, a methoxy group, and a methoxypropoxy group attached to a benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
The synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable brominated benzene derivative.
Propoxylation: The addition of the methoxypropoxy group is carried out using appropriate alkylation reagents under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a dehalogenated product.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, forming intermediates that lead to the final products .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene include:
4-Bromo-2-methoxy-1-methylbenzene: Differing by the presence of a methyl group instead of a methoxypropoxy group.
1-Bromo-4-methoxybenzene: Lacking the additional methoxypropoxy group.
4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene: Featuring a shorter ethoxy chain instead of the propoxy chain
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications.
Properties
IUPAC Name |
4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3/c1-13-6-3-7-15-11-8-9(12)4-5-10(11)14-2/h4-5,8H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSCCLJKKCRXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614248 | |
Record name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173336-76-0 | |
Record name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173336-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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